molecular formula C19H24N4O2 B5567731 N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-1H-pyrazole-3-carboxamide

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-1H-pyrazole-3-carboxamide

Cat. No.: B5567731
M. Wt: 340.4 g/mol
InChI Key: GPRBAJPVMDAPCO-UHFFFAOYSA-N
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Description

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a cyclohexyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenyl isocyanate with cyclohexylamine to form the intermediate N-(2,6-dimethylphenyl)carbamoylcyclohexylamine. This intermediate is then reacted with 3-carboxypyrazole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with various biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and carbamoyl-substituted cyclohexyl compounds. Examples include:

  • N-(2,6-dimethylphenyl)carbamoylcyclohexylamine
  • 3-carboxypyrazole derivatives

Uniqueness

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-7-6-8-14(2)16(13)21-18(25)19(10-4-3-5-11-19)22-17(24)15-9-12-20-23-15/h6-9,12H,3-5,10-11H2,1-2H3,(H,20,23)(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRBAJPVMDAPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)NC(=O)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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